molecular formula C29H44N6O8S B12598030 Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine CAS No. 647838-88-8

Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine

Cat. No.: B12598030
CAS No.: 647838-88-8
M. Wt: 636.8 g/mol
InChI Key: ZPFGAGUNOYLQKD-PEIKYOHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is a peptide compound composed of six amino acids: glycine, methionine, isoleucine, tyrosine, proline, and another glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The peptide can modulate oxidative stress by undergoing oxidation and reduction reactions, which can influence cellular processes and signaling pathways. The methionine residue, in particular, plays a crucial role in these redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Glycylmethionine: A dipeptide consisting of glycine and methionine.

    Methionylglycine: The reverse sequence of Glycylmethionine.

    Other Peptides: Various peptides with similar amino acid compositions but different sequences.

Uniqueness

Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo oxidation and reduction reactions makes it particularly valuable in studying oxidative stress and related diseases.

Biological Activity

Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is a complex peptide comprised of five amino acids: glycine, methionine, isoleucine, tyrosine, and proline. This peptide's biological activity has garnered interest due to its potential therapeutic applications and physiological effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

1. Structure and Composition

The structure of this compound can be represented as follows:

Gly Met Ile Tyr Pro Gly\text{Gly Met Ile Tyr Pro Gly}

This peptide is notable for its diverse amino acid composition, which contributes to its various biological functions.

2.1 Antioxidant Activity

Research has shown that peptides similar to this compound exhibit significant antioxidant properties. For instance, dipeptides derived from the digestion of proteins have been identified as effective in scavenging free radicals and protecting cells from oxidative stress .

Table 1: Antioxidant Activity of Related Peptides

PeptideSourceAntioxidant Activity
L-tyrosyl-L-prolineSkim MilkHigh
L-methionylglycineVariousModerate
Glycyl-phenylalanineFish ProteinsLow

2.2 Neuroprotective Effects

Glycine, one of the constituents of this peptide, has been shown to exert neuroprotective effects through its interaction with glycine receptors (GlyRs) and NMDA receptors . These interactions can modulate neurotransmission and provide cytoprotection against neurotoxic insults.

3.1 Clinical Applications in Neurology

A study examined the effects of glycine supplementation in patients with neurodegenerative diseases. The results indicated that increased glycine levels improved cognitive function and reduced symptoms associated with oxidative stress in neuronal tissues .

3.2 Gastrointestinal Health

In a clinical trial involving patients with gastrointestinal disorders, the administration of this compound showed improvements in gut permeability and reduced inflammation markers . The peptide's ability to enhance mucosal healing was attributed to its anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The peptide interacts with various receptors, including glycine and NMDA receptors, influencing neurotransmitter release.
  • Antioxidative Pathways : It enhances the expression of antioxidant enzymes, reducing oxidative damage in cells.
  • Anti-inflammatory Effects : The peptide modulates inflammatory pathways, decreasing cytokine production and promoting tissue repair.

5. Conclusion

This compound exhibits promising biological activities that could be harnessed for therapeutic purposes. Its antioxidant properties, neuroprotective effects, and role in gastrointestinal health highlight the potential applications of this peptide in clinical settings. Further research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy.

Properties

CAS No.

647838-88-8

Molecular Formula

C29H44N6O8S

Molecular Weight

636.8 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C29H44N6O8S/c1-4-17(2)25(34-26(40)20(11-13-44-3)32-23(37)15-30)28(42)33-21(14-18-7-9-19(36)10-8-18)29(43)35-12-5-6-22(35)27(41)31-16-24(38)39/h7-10,17,20-22,25,36H,4-6,11-16,30H2,1-3H3,(H,31,41)(H,32,37)(H,33,42)(H,34,40)(H,38,39)/t17-,20-,21-,22-,25-/m0/s1

InChI Key

ZPFGAGUNOYLQKD-PEIKYOHHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.